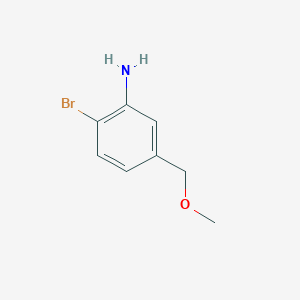

2-Bromo-5-(methoxymethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

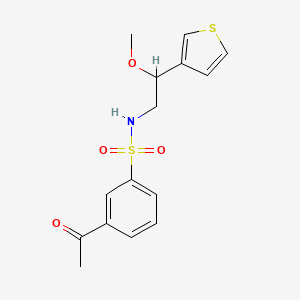

2-Bromo-5-(methoxymethyl)aniline is a versatile chemical compound used in scientific research. It possesses diverse applications, including drug synthesis, organic reactions, and material science studies. Its empirical formula is C8H10BrNO .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(methoxymethyl)aniline can be represented by the SMILES stringNC1=CC(OC)=CC=C1Br . The InChI key for this compound is PRQDMSJEMCRFMI-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

Novel Substituted Azomethine - Metal Complexes : A study by Leela et al. (2019) synthesized azobenzene-based ligands, demonstrating their application in forming metal complexes with ZnCl2 and FeCl3. These complexes were characterized for their spectral, structural, and optical properties, highlighting their potential in materials science for creating compounds with remarkable magnetic and nonlinear optical properties (Leela, Banu, Dhiviya, & Poomalai, 2019).

Synthesis of Partially Hydrogenated Carbazoles

New Partially Hydrogenated Carbazoles : Gataullin et al. (2007) described the synthesis of partially hydrogenated carbazoles through bromination of specific anilines, leading to derivatives that underwent dehydrobromination to yield tetrahydrocarbazole derivatives. This research illustrates the chemical versatility of aniline derivatives in synthesizing complex organic structures (Gataullin, Likhacheva, & Abdrakhmanov, 2007).

Advanced Material Synthesis

Knorr's Pyrrole Synthesis Variant : A study by Zhang et al. (2010) found that the reaction between ethyl 3-bromopyruvate and p-substituted anilines involved unexpected participation of acetone, forming N-aryl-5-methyl-pyrrole-3-carboxylates. This research provides insight into novel synthetic pathways for creating pyrrole derivatives, demonstrating the adaptability of aniline derivatives in organic synthesis (Zhang, Jiang, & Liang, 2010).

Pharmaceutical Intermediate Development

Efficient Palladium-Catalyzed Intramolecular Carbometalation : Richey and Yu (2009) developed an efficient synthesis method for a key intermediate in the synthesis of selective nuclear hormone receptor modulators. This process highlights the role of aniline derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Richey & Yu, 2009).

Bioactive Natural Product Synthesis

Antibacterial Bromophenols from Marine Red Alga : Research by Xu et al. (2003) isolated bromophenols from the marine alga Rhodomela confervoides, identifying compounds with moderate antibacterial activity. This study showcases the use of aniline derivatives in the isolation and characterization of bioactive natural products (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-5-(methoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLYDHKNSHNII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(methoxymethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B2592040.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2592042.png)

![6-Azabicyclo[3.2.0]heptane](/img/structure/B2592044.png)

![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2592046.png)

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2592047.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)